molecular formula C11H11N3O2S B215377 4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole

4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole

Cat. No. B215377
M. Wt: 249.29 g/mol
InChI Key: DCEBBNPGMFEIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of certain enzymes and receptors involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species in vitro and in vivo. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole in lab experiments is its broad range of pharmacological activities. It can be used as a tool compound to investigate the molecular mechanisms underlying various diseases and to develop new diagnostic and therapeutic agents. Additionally, it has been found to exhibit good bioavailability and low toxicity in animal models, which makes it a promising candidate for further development.
However, there are also some limitations associated with the use of 4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its molecular targets. Additionally, its synthesis method is relatively complex and requires specialized equipment and expertise.

Future Directions

There are several future directions that could be pursued to further explore the potential applications of 4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole. Some of these include:
1. Investigating its potential as a diagnostic and therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
2. Exploring its potential as an anticancer agent in combination with other chemotherapeutic drugs.
3. Investigating its mechanism of action at the molecular level to identify specific molecular targets and develop more potent and selective analogs.
4. Studying its pharmacokinetics and pharmacodynamics in animal models to optimize its dosing and administration.
5. Investigating its potential as an anti-inflammatory agent in animal models of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole is a promising chemical compound that exhibits a broad range of pharmacological activities. Its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole involves the reaction of 4-nitro-1-methylimidazole with 3-methylthiophenol in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100-120°C. The product is obtained in good yield after purification by column chromatography or recrystallization.

Scientific Research Applications

4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been investigated for its potential as a diagnostic and therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

1-methyl-5-(3-methylphenyl)sulfanyl-4-nitroimidazole

InChI

InChI=1S/C11H11N3O2S/c1-8-4-3-5-9(6-8)17-11-10(14(15)16)12-7-13(11)2/h3-7H,1-2H3

InChI Key

DCEBBNPGMFEIRF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)SC2=C(N=CN2C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(N=CN2C)[N+](=O)[O-]

Origin of Product

United States

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